(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications
Preparation Methods
The synthesis of (E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 2-mercaptobenzothiazole with appropriate aldehydes under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiazole derivatives .
Scientific Research Applications
(E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The compound’s ability to interact with multiple targets makes it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to (E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE include other benzothiazole derivatives such as:
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-{(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}ACETOHYDRAZIDE
- 2-arylbenzothiazoles
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of (E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H19NO3S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H19NO3S2/c1-28-22-13-11-16(10-12-21(27)18-6-2-4-8-20(18)26)14-17(22)15-29-24-25-19-7-3-5-9-23(19)30-24/h2-14,26H,15H2,1H3/b12-10+ |
InChI Key |
LRTHJUUMRZOLAX-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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